GLUTATHIONE ARSENOXIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

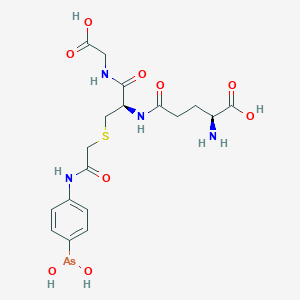

Glutathione arsenoxide is a compound formed from the reaction of glutathione, a tripeptide composed of glutamate, cysteine, and glycine, with arsenic. This compound is notable for its role in mediating arsenic's biological effects and its potential therapeutic applications. Glutathione arsenoxide is particularly significant due to its interaction with cellular pathways and its capacity to influence the metabolism of arsenic species in biological systems.

Glutathione arsenoxide exhibits significant biological activity, particularly in the context of cellular toxicity and protective mechanisms against oxidative stress. It has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines by targeting mitochondrial adenine nucleotide translocase. This action disrupts mitochondrial function, leading to cell death . Moreover, glutathione plays a critical role in detoxifying reactive oxygen species generated during arsenic metabolism, thereby mitigating oxidative damage .

The synthesis of glutathione arsenoxide can occur through several methods:

- Direct Reaction: Glutathione reacts with trivalent arsenic species (such as sodium arsenite) under physiological conditions, leading to the formation of glutathione arsenoxide.

- Enzymatic Catalysis: Enzymes such as glutathione synthetase facilitate the formation of arsenylated products from glutathione, promoting the reduction of arsenate via a process known as arsenolysis .

- Chemical Modification: Chemical approaches may involve modifying existing glutathione structures to incorporate arsenic moieties.

These methods reflect the compound's ability to form through both biological and synthetic pathways.

Glutathione arsenoxide has several applications:

- Cancer Therapy: Due to its ability to induce apoptosis in cancer cells, glutathione arsenoxide is being explored as a potential anticancer agent .

- Detoxification Studies: Its role in detoxifying arsenic and other heavy metals makes it relevant in environmental health research.

- Pharmacological Research: Understanding its interactions with cellular components can aid in developing new therapeutic strategies against diseases associated with oxidative stress.

Several compounds share structural or functional similarities with glutathione arsenoxide. These include:

- Arsenite: A trivalent form of arsenic that interacts similarly with thiols but lacks the protective properties conferred by glutathione.

- Monomethylarsonic Acid: A methylated derivative of inorganic arsenic that exhibits different toxicity profiles and metabolic pathways compared to glutathione-bound species.

- Dimethylarsinic Acid: Another methylated form that shows distinct interactions with cellular components but does not have the same protective mechanisms as glutathione-bound forms.

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Glutathione Arsenoxide | C₁₃H₁₅AsN₃O₄S | Induces apoptosis; detoxifies reactive oxygen species | Combines antioxidant properties with heavy metal detoxification |

| Arsenite | H₃AsO₃ | Toxicity; interacts with thiols | More toxic; lacks protective effects |

| Monomethylarsonic Acid | C₂H₅AsO₂ | Intermediate metabolite; less toxic than inorganic forms | Methylated form; different metabolic pathway |

| Dimethylarsinic Acid | C₃H₇AsO₂ | Less toxic; used in environmental studies | Further methylation alters toxicity |

Glutathione arsenoxide stands out due to its dual role as both a reactive agent against oxidative stress and a mediator of arsenic toxicity through its unique interactions within biological systems.

Purity

Exact Mass

Appearance

Storage

UNII

Sequence

Wikipedia

Dates

2: Tahara N, Zandbergen HR, de Haas HJ, Petrov A, Pandurangi R, Yamaki T, Zhou J, Imaizumi T, Slart RH, Dyszlewski M, Scarabelli T, Kini A, Reutelingsperger C, Narula N, Fuster V, Narula J. Noninvasive molecular imaging of cell death in myocardial infarction using 111In-GSAO. Sci Rep. 2014 Oct 29;4:6826. doi: 10.1038/srep06826. PubMed PMID: 25351258; PubMed Central PMCID: PMC4212241.

3: Cadd VA, Hogg PJ, Harris AL, Feller SM. Molecular profiling of signalling proteins for effects induced by the anti-cancer compound GSAO with 400 antibodies. BMC Cancer. 2006 Jun 9;6:155. PubMed PMID: 16764713; PubMed Central PMCID: PMC1550423.

4: Elliott MA, Ford SJ, Prasad E, Dick LJ, Farmer H, Hogg PJ, Halbert GW. Pharmaceutical development of the novel arsenical based cancer therapeutic GSAO for Phase I clinical trial. Int J Pharm. 2012 Apr 15;426(1-2):67-75. doi: 10.1016/j.ijpharm.2012.01.024. PubMed PMID: 22286018.

5: Park D, Chiu J, Perrone GG, Dilda PJ, Hogg PJ. The tumour metabolism inhibitors GSAO and PENAO react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase. Cancer Cell Int. 2012 Mar 26;12(1):11. doi: 10.1186/1475-2867-12-11. PubMed PMID: 22448968; PubMed Central PMCID: PMC3349534.

6: Park D, Xie BW, Van Beek ER, Blankevoort V, Que I, Löwik CW, Hogg PJ. Optical imaging of treatment-related tumor cell death using a heat shock protein-90 alkylator. Mol Pharm. 2013 Oct 7;10(10):3882-91. doi: 10.1021/mp4003464. PubMed PMID: 23968358.

7: Dilda PJ, Ramsay EE, Corti A, Pompella A, Hogg PJ. Metabolism of the tumor angiogenesis inhibitor 4-(N-(S-Glutathionylacetyl)amino)phenylarsonous acid. J Biol Chem. 2008 Dec 19;283(51):35428-34. doi: 10.1074/jbc.M804470200. PubMed PMID: 18723877.

8: Xie BW, Park D, Van Beek ER, Blankevoort V, Orabi Y, Que I, Kaijzel EL, Chan A, Hogg PJ, Löwik CW. Optical imaging of cell death in traumatic brain injury using a heat shock protein-90 alkylator. Cell Death Dis. 2013 Jan 24;4:e473. doi: 10.1038/cddis.2012.207. PubMed PMID: 23348587; PubMed Central PMCID: PMC3563995.

9: Ramsay EE, Decollogne S, Joshi S, Corti A, Apte M, Pompella A, Hogg PJ, Dilda PJ. Employing pancreatic tumor γ-glutamyltransferase for therapeutic delivery. Mol Pharm. 2014 May 5;11(5):1500-11. doi: 10.1021/mp400664t. PubMed PMID: 24654974.

10: Dilda PJ, Decollogne S, Rossiter-Thornton M, Hogg PJ. Para to ortho repositioning of the arsenical moiety of the angiogenesis inhibitor 4-(N-(S-glutathionylacetyl)amino)phenylarsenoxide results in a markedly increased cellular accumulation and antiproliferative activity. Cancer Res. 2005 Dec 15;65(24):11729-34. PubMed PMID: 16357185.

11: Dilda PJ, Don AS, Tanabe KM, Higgins VJ, Allen JD, Dawes IW, Hogg PJ. Mechanism of selectivity of an angiogenesis inhibitor from screening a genome-wide set of Saccharomyces cerevisiae deletion strains. J Natl Cancer Inst. 2005 Oct 19;97(20):1539-47. PubMed PMID: 16234568.

12: Hua VM, Abeynaike L, Glaros E, Campbell H, Pasalic L, Hogg PJ, Chen VM. Necrotic platelets provide a procoagulant surface during thrombosis. Blood. 2015 Dec 24;126(26):2852-62. doi: 10.1182/blood-2015-08-663005. PubMed PMID: 26474813; PubMed Central PMCID: PMC4692145.

13: Dick LJ, Gray A, Ram A, Hume A, Parris C, Hogg PJ, Elliott MA, Ford SJ, Halbert GW. Elimination of the antimicrobial action of the organoarsenical cancer therapeutic, 4-(N-(S-glutathionylacetyl)amino) phenylarsonous acid, before finished product sterility testing. J Pharm Pharmacol. 2013 Nov;65(11):1664-9. doi: 10.1111/jphp.12143. PubMed PMID: 24102542.

14: Donoghue N, Yam PT, Jiang XM, Hogg PJ. Presence of closely spaced protein thiols on the surface of mammalian cells. Protein Sci. 2000 Dec;9(12):2436-45. PubMed PMID: 11206065; PubMed Central PMCID: PMC2144521.

15: Don AS, Kisker O, Dilda P, Donoghue N, Zhao X, Decollogne S, Creighton B, Flynn E, Folkman J, Hogg PJ. A peptide trivalent arsenical inhibits tumor angiogenesis by perturbing mitochondrial function in angiogenic endothelial cells. Cancer Cell. 2003 May;3(5):497-509. PubMed PMID: 12781367.

16: Dilda PJ, Decollogne S, Weerakoon L, Norris MD, Haber M, Allen JD, Hogg PJ. Optimization of the antitumor efficacy of a synthetic mitochondrial toxin by increasing the residence time in the cytosol. J Med Chem. 2009 Oct 22;52(20):6209-16. doi: 10.1021/jm9008339. PubMed PMID: 19788237.

17: Harrington CF, Taylor A. Analytical approaches to investigating metal-containing drugs. J Pharm Biomed Anal. 2015 Mar 15;106:210-7. doi: 10.1016/j.jpba.2014.10.017. PubMed PMID: 25455724.

18: Ramsay EE, Dilda PJ. Glutathione S-conjugates as prodrugs to target drug-resistant tumors. Front Pharmacol. 2014 Aug 11;5:181. doi: 10.3389/fphar.2014.00181. Review. PubMed PMID: 25157234; PubMed Central PMCID: PMC4127970.

19: Citrin D, Scott T, Sproull M, Menard C, Tofilon PJ, Camphausen K. In vivo tumor imaging using a near-infrared-labeled endostatin molecule. Int J Radiat Oncol Biol Phys. 2004 Feb 1;58(2):536-41. PubMed PMID: 14751525.